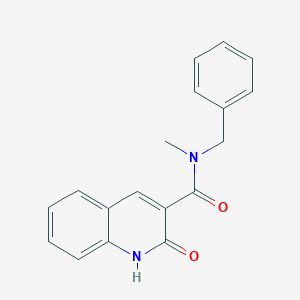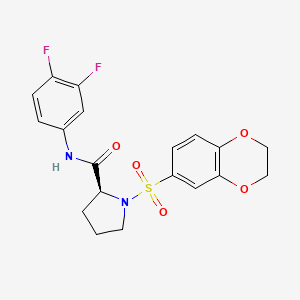
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide, also known as AG-014699, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor. The PARP enzymes play a critical role in DNA repair, and by inhibiting them, AG-014699 has shown promise as a potential cancer therapy. In
Wirkmechanismus
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide works by inhibiting the PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP is inhibited, single-strand DNA breaks are not repaired, leading to the accumulation of double-strand DNA breaks. These double-strand DNA breaks are lethal to cancer cells and can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound causes DNA damage and cell death. In normal cells, this compound can cause DNA damage but is generally well-tolerated. This compound has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has several advantages for lab experiments. It is a potent PARP inhibitor and has been shown to be effective against a range of cancer types. This compound has also been shown to enhance the effectiveness of other cancer therapies. However, there are also limitations to using this compound in lab experiments. It can be difficult to synthesize, and its effectiveness can be affected by factors such as the tumor microenvironment.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide. One direction is to explore the use of this compound in combination with other cancer therapies, such as immunotherapy. Another direction is to investigate the use of this compound in combination with PARP inhibitors that target different PARP enzymes. Additionally, research could focus on developing more potent and selective PARP inhibitors that are easier to synthesize and have fewer side effects.
Synthesemethoden
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide can be synthesized through a multistep process involving the reaction of various intermediates. The synthesis method involves the reaction of 4-methylcyclohexanone with 2-nitrobenzaldehyde to produce 4-methylcyclohexylidene-2-nitrobenzene. This intermediate is then reacted with hydrazine hydrate to produce 4-methylcyclohexylidenehydrazine. The final step involves the reaction of 4-methylcyclohexylidenehydrazine with 2-chloro-1,4-naphthoquinone to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has shown potential as a cancer therapy due to its ability to inhibit PARP enzymes. PARP enzymes play a critical role in DNA repair, and by inhibiting them, this compound can cause DNA damage and cell death in cancer cells. This compound has been shown to be effective against a range of cancer types, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-6-8-13(9-7-11)18-16(20)14-10-12-4-2-3-5-15(12)19-17(14)21/h2-5,10-11,13H,6-9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSKMZLYVMTRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




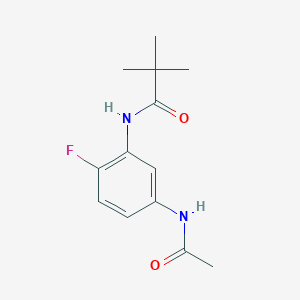
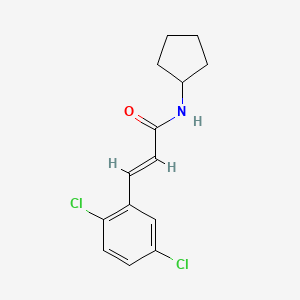
![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
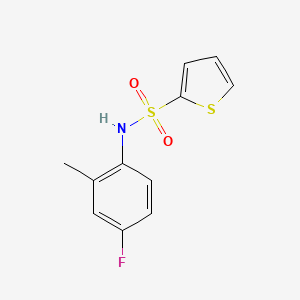
![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)

![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)
